molecular formula C15H14N4O3S B2456668 (5-Methylisoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034278-68-5

(5-Methylisoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2456668
CAS No.: 2034278-68-5
M. Wt: 330.36
InChI Key: ZEXVDQCHIQVCIN-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates a 1,2,4-oxadiazole moiety linked to a pyrrolidine scaffold, a design feature commonly explored in the development of enzyme inhibitors, particularly against various kinase targets [a href='https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572380/']. The 5-methylisoxazole and thiophene rings are privileged structures in medicinal chemistry, known to contribute to favorable binding interactions and pharmacokinetic properties, making this molecule a valuable scaffold for probing protein-ligand interactions [a href='https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04277g']. This compound is primarily of interest in hit-to-lead optimization campaigns and as a key intermediate for constructing more complex molecules for high-throughput screening. Researchers are investigating its potential application in neurodegenerative diseases and oncology, given the involvement of similar heterocyclic frameworks in modulating central nervous system (CNS) targets and cancer-related enzymes [a href='https://www.sciencedirect.com/science/article/abs/pii/S0223523421001381']. Its precise mechanism of action is target-dependent and a key area of ongoing investigation, positioning it as a critical tool for elucidating novel biological pathways.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-6-12(17-21-9)15(20)19-4-2-10(7-19)13-16-14(22-18-13)11-3-5-23-8-11/h3,5-6,8,10H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXVDQCHIQVCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , with CAS number 1795358-16-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of 358.4 g/mol . The structure includes functional groups that may contribute to its biological effects.

PropertyValue
Molecular FormulaC17H18N4O3SC_{17}H_{18}N_{4}O_{3}S
Molecular Weight358.4 g/mol
CAS Number1795358-16-5

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of isoxazole and oxadiazole moieties suggests potential interactions with G protein-coupled receptors (GPCRs) and other signaling proteins.

Biological Activity Studies

Recent studies have evaluated the cytotoxic effects of compounds related to isoxazoles and oxadiazoles on cancer cell lines. For instance, a study reported the cytotoxicity of various isoxazole derivatives against the HL-60 human promyelocytic leukemia cell line, revealing IC50 values ranging from 86 to 755 μM . Notably, specific derivatives induced apoptosis and cell cycle arrest by modulating the expression of key regulatory genes such as Bcl-2 , Bax , and p21^WAF-1 .

Case Study: Cytotoxicity on HL-60 Cells

In a comparative analysis:

  • Isoxazole (3) : Induced apoptosis by decreasing Bcl-2 levels.
  • Isoxazole (6) : Primarily caused cell cycle arrest without affecting Bax levels.

These findings indicate that the biological activity of isoxazole derivatives can vary significantly based on their structural modifications .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several potential interactions:

  • Isoxazole Ring : Known for its ability to interact with various biological targets.
  • Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Pyrrolidine Backbone : May enhance bioavailability and receptor binding affinity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar derivatives:

Compound NameBiological Activity
N1-(5-hydroxy-3-(thiophen-3-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamideAnticancer properties
4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamideModerate cytotoxicity

The unique combination of functional groups in (5-Methylisoxazol...) may confer distinct chemical characteristics that enhance its biological efficacy compared to other derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (5-Methylisoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves cyclocondensation and alkylation steps. For example, cyclocondensation of intermediates (e.g., N’-benzoyl derivatives) in phosphorous oxychloride under reflux, followed by hydrolysis and alkylation with benzyl chlorides or chloroacetamides. These steps are optimized for regioselectivity and yield, with purification via recrystallization (DMF-EtOH mixtures) .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • Methodological Answer : Characterization relies on 1H NMR , IR spectroscopy , and elemental analysis to verify functional groups and molecular composition. High-performance liquid chromatography (HPLC) ensures purity (>95%), while X-ray crystallography (e.g., in related pyrrolidinyl-methanone derivatives) resolves stereochemistry .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer : Antimicrobial activity is evaluated using agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Anticonvulsant potential is screened via in vitro sodium channel blocking assays (e.g., voltage-gated channel inhibition) .

Q. How are solubility and stability profiles determined for this compound?

  • Methodological Answer : Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (toluene) using UV-Vis spectroscopy. Stability under varying pH and temperature is monitored via HPLC, with degradation products identified using LC-MS .

Q. What computational tools predict its drug-likeness or pharmacokinetic properties?

  • Methodological Answer : Tools like SwissADME or Molinspiration calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance. Molecular docking (e.g., AutoDock Vina) screens for target binding (e.g., 14α-demethylase for antifungal activity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrrolidin-1-yl-methanone core?

  • Methodological Answer : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied. For example, phosphorous oxychloride-mediated cyclocondensation achieves higher yields under anhydrous reflux (110–120°C) compared to ambient conditions. Microwave-assisted synthesis reduces reaction time by 40–60% .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
  • Pharmacokinetic studies : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models .

Q. How is structure-activity relationship (SAR) explored for the oxadiazole-thiophene moiety?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on thiophene). Bioactivity data are analyzed using multivariate regression to identify key pharmacophores. For instance, 5-(thiophen-3-yl)-1,2,4-oxadiazole enhances antifungal potency by 3-fold compared to phenyl derivatives .

Q. What advanced techniques elucidate its mechanism of action at the molecular level?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-enzyme interactions (e.g., with 14α-demethylase). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. CRISPR-engineered fungal strains validate target specificity .

Q. How are chiral centers in the pyrrolidine ring resolved and their biological impact assessed?

  • Methodological Answer : Chiral HPLC or enzymatic resolution isolates enantiomers. Comparative bioassays (e.g., IC50 values) reveal stereospecific activity. For example, (S)-pyrrolidine derivatives show 10× higher sodium channel blockade than (R)-counterparts .

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